

SAR125844: A Potent Inhibitor of MET Kinase Domain Mutations M1250T and Y1235D

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SAR125844

Cat. No.: B1684697

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical activity of **SAR125844**, a selective MET tyrosine kinase inhibitor, against the clinically relevant MET kinase domain mutations M1250T and Y1235D. The data and protocols presented are collated from key preclinical studies to serve as a comprehensive resource for researchers in oncology and drug development.

Executive Summary

The MET receptor tyrosine kinase, encoded by the MET proto-oncogene, is a key driver of tumorigenesis, metastasis, and angiogenesis when aberrantly activated.^{[1][2][3]} Mutations within the MET kinase domain can lead to constitutive activation and resistance to certain therapeutic agents. This guide focuses on the efficacy of **SAR125844**, a potent and highly selective intravenous MET inhibitor, in overcoming the challenges posed by the M1250T and Y1235D mutations.^{[1][2]} Preclinical evidence demonstrates that **SAR125844** maintains nanomolar activity against both wild-type MET and these specific mutants, highlighting its potential as a therapeutic option in patients with MET-driven malignancies harboring these alterations.^{[1][2]}

Quantitative Data: Inhibitory Activity of SAR125844

The inhibitory potency of **SAR125844** against wild-type MET and the M1250T and Y1235D mutants has been quantified through both biochemical and cell-based assays. The following

tables summarize the half-maximal inhibitory concentration (IC₅₀) values, providing a clear comparison of the compound's activity across these different forms of the MET kinase.

Table 1: Biochemical (Enzymatic) Inhibitory Activity of **SAR125844**

Target	IC ₅₀ (nmol/L)
Wild-Type MET	4.2
M1250T Mutant	6.5
Y1235D Mutant	1.7

Data sourced from enzymatic homogeneous time-resolved fluorescence (HTRF) assays.[\[1\]](#)

Table 2: Cell-Based Inhibitory Activity of **SAR125844**

Target Expressed in HEK-293T Cells	IC ₅₀ (nmol/L)
Wild-Type MET	8.8
M1250T Mutant	30
Y1235D Mutant	179

Data sourced from cellular phospho-MET ELISA assays.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data tables. These protocols are based on the descriptions provided in the preclinical evaluation of **SAR125844**.[\[1\]](#)

Enzymatic Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay quantifies the direct inhibitory effect of **SAR125844** on the kinase activity of purified MET protein.

- Materials:
 - Purified recombinant wild-type or mutant (M1250T, Y1235D) MET kinase domain.
 - Biotinylated substrate peptide.
 - ATP.
 - Assay buffer.
 - Europium cryptate-labeled anti-phosphotyrosine antibody.
 - Streptavidin-XL665.
 - **SAR125844** compound dilutions.
- Procedure:
 - The MET kinase enzyme, substrate peptide, and **SAR125844** at various concentrations are incubated in an assay buffer.
 - The kinase reaction is initiated by the addition of ATP.
 - The reaction is allowed to proceed for a specified time at room temperature.
 - The reaction is stopped, and the detection reagents (europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665) are added.
 - After another incubation period, the HTRF signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
 - IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

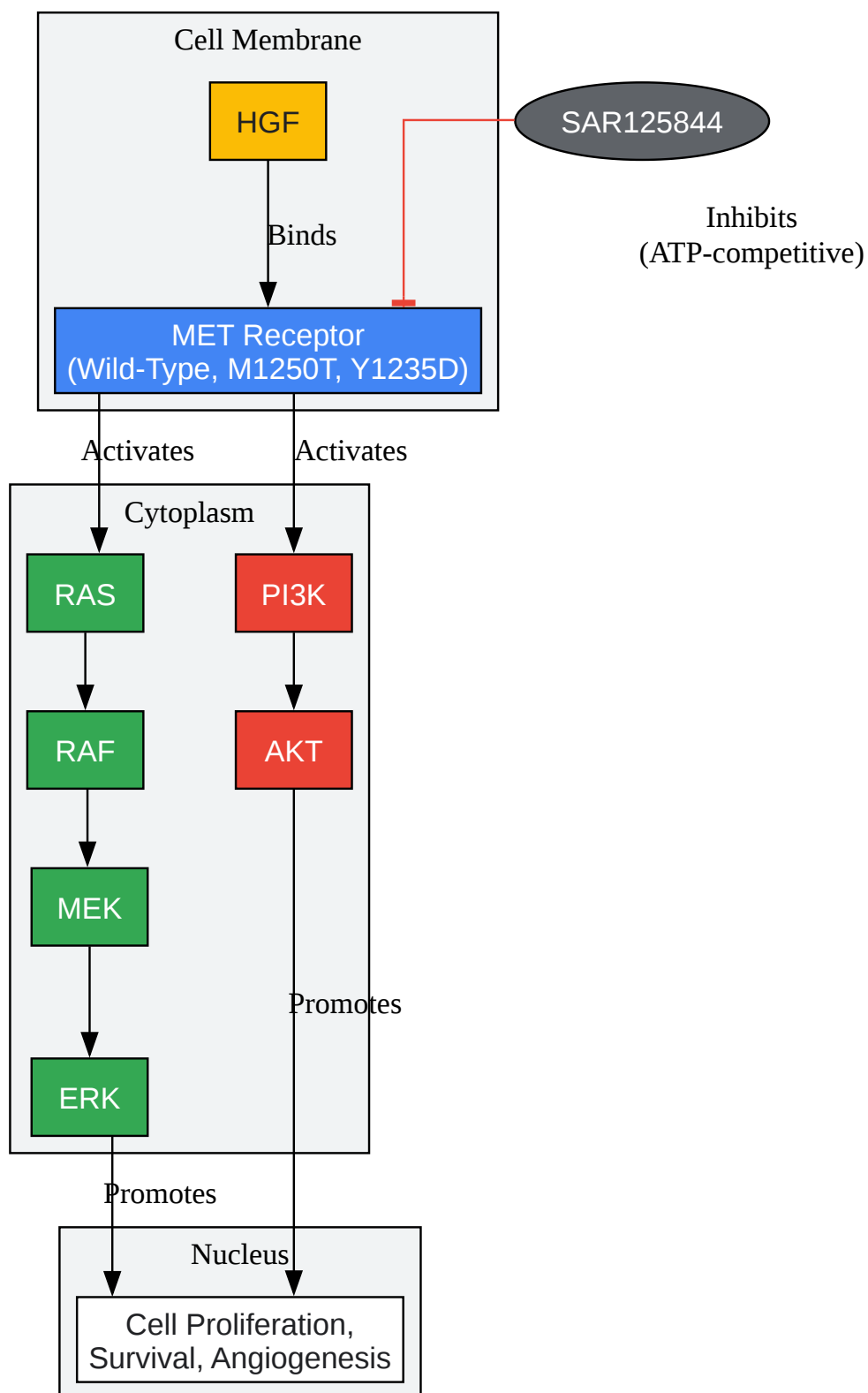
Cellular Phospho-MET ELISA Assay

This cell-based assay measures the ability of **SAR125844** to inhibit MET autophosphorylation within a cellular context.

- Cell Line:
 - HEK-293T cells transiently transfected to express either wild-type MET, M1250T MET, or Y1235D MET.
- Procedure:
 - HEK-293T cells are seeded in 96-well plates and transfected with the appropriate MET construct.
 - After a period of expression, the cells are serum-starved.
 - The cells are then treated with varying concentrations of **SAR125844** for a defined period.
 - Cells are subsequently lysed to release cellular proteins.
 - The concentration of phosphorylated MET in the cell lysates is quantified using a sandwich ELISA. A capture antibody specific for total MET is coated on the plate, and a detection antibody that recognizes the phosphorylated form of MET is used.
 - The signal is developed and read on a plate reader.
 - IC50 values are determined from the dose-response curve of MET phosphorylation inhibition.

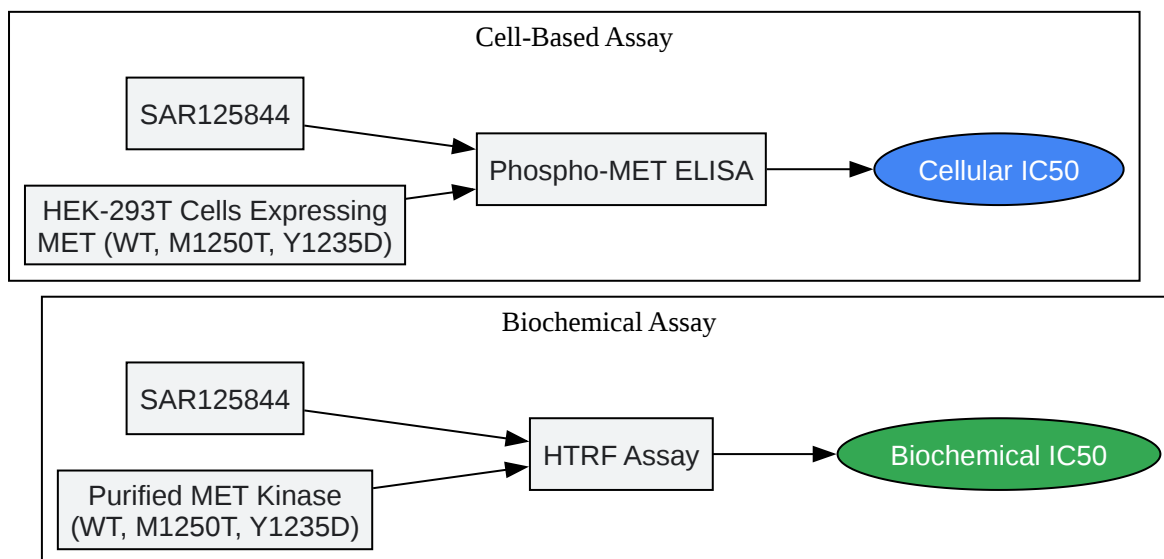
Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.



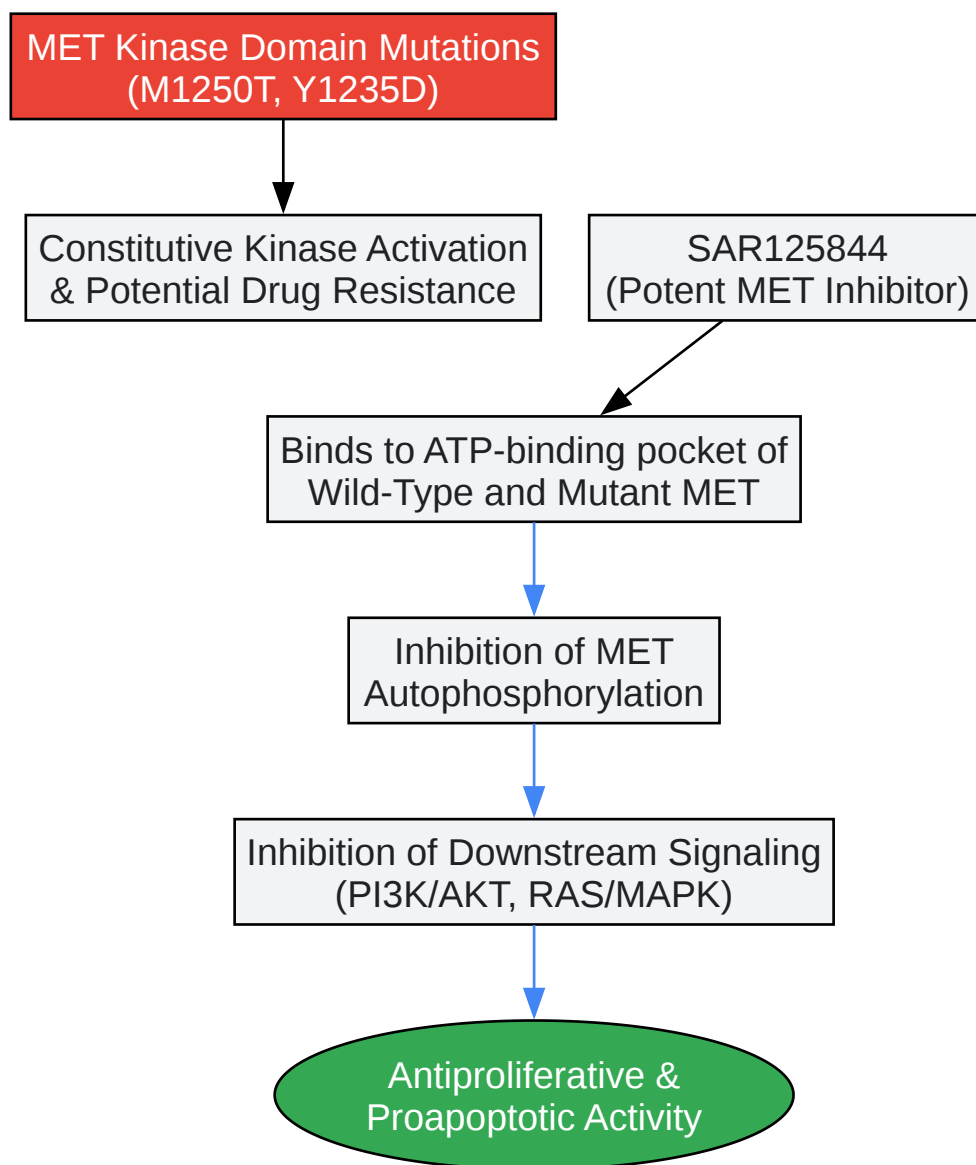
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Caption: MET Signaling Pathway and Inhibition by **SAR125844**.



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Caption: Workflow for Assessing **SAR125844** Inhibitory Activity.



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Caption: **SAR125844** Mechanism for Overcoming MET Mutations.

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- To cite this document: BenchChem. [SAR125844: A Potent Inhibitor of MET Kinase Domain Mutations M1250T and Y1235D]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1684697#sar125844-activity-against-met-kinase-domain-mutations-m1250t-y1235d>]

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